molecular formula C11H12N2O5 B1364371 4-Morpholino-3-nitrobenzoic Acid CAS No. 26577-59-3

4-Morpholino-3-nitrobenzoic Acid

Cat. No. B1364371
CAS RN: 26577-59-3
M. Wt: 252.22 g/mol
InChI Key: SREBONXEMNOUKV-UHFFFAOYSA-N
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Description

4-Morpholino-3-nitrobenzoic acid (MNBA) is an organic compound that is widely used in the field of research and industry due to its versatile properties. It is a member of morpholines and is an aromatic compound .


Synthesis Analysis

The synthesis of 4-Morpholino-3-nitrobenzoic Acid could involve a multi-step synthetic sequence . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular formula of 4-Morpholino-3-nitrobenzoic Acid is C11H12N2O5. It has an average mass of 252.223 Da and a monoisotopic mass of 252.074615 Da . The vibrational frequencies along with corresponding intensities have been computed using the Density Functional Theory (DFT) employing B3LYP/6-311++G basis set .


Chemical Reactions Analysis

The chemical reactions involving 4-Morpholino-3-nitrobenzoic Acid could be complex and may involve multiple steps. For instance, it can be used in the synthesis of structurally diverse benzimidazole integrated benzoxazole and benzothiazoles . It can also be used in the synthesis of new copper (II) complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Morpholino-3-nitrobenzoic Acid include a density of 1.4±0.1 g/cm3, boiling point of 477.7±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C .

Scientific Research Applications

1. Application in Crystallography and Molecular Docking Studies

  • Methods : Single crystals of 4-A3NBA polymorphic structure were obtained by the slow evaporation method. The structure was studied by IR and UV spectroscopy, thermogravimetric analysis, elemental analysis, as well as Hirshfeld surface analysis and Molecular Docking .
  • Results : Two independently crystallographically distinct molecules that differ only slightly in their geometrical properties make up the compound’s asymmetric unit . According to molecular docking experiments, the ligand has a strong propensity to bind to KDM4 proteins .

2. Application in Enzymatic Reactions and Organic Synthesis

  • Summary : 4-A3NBA is used as a substrate in enzymatic reactions and as a reagent in organic synthesis .

Safety And Hazards

4-Morpholino-3-nitrobenzoic Acid can cause serious eye irritation. It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

4-morpholin-4-yl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c14-11(15)8-1-2-9(10(7-8)13(16)17)12-3-5-18-6-4-12/h1-2,7H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREBONXEMNOUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392190
Record name 4-(Morpholin-4-yl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Morpholino-3-nitrobenzoic Acid

CAS RN

26577-59-3
Record name 4-(Morpholin-4-yl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl 4-fluoro-3-nitrobenzoate (Chontech 01072; 500 mg; 2.35 mmol; 1 eq.) and morpholine (Fluka 69880; 613.06 mg; 7.04 mmol; 3 eq.) in DMF (2 mL) was stirred at 50° C. for 3 hours. The reaction was then allowed to return to room temperature and diluted with water. Extraction with ethyl acetate, drying over sodium sulfate and concentration in vacuo gave a yellow oil. The latter was taken up in THF (15 mL) and lithium hydroxide (280.86 mg; 11.73 mmol; 5 eq.) was added followed by water (15 mL). The reaction mixture was stirred at room temperature for 5 hours. The THF was evaporated and the residue diluted with water. The aqueous phase was washed with Et2O and acidified to pH 5 with acetic acid. Extraction with Et2O followed by drying over magnesium sulfate and concentration in vacuo afforded the title compound (548 mg, 93%) as a yellow solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
613.06 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
280.86 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
93%

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